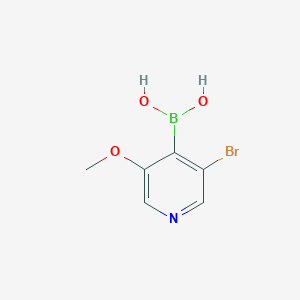

3-Bromo-5-methoxypyridine-4-boronic acid

Übersicht

Beschreibung

“3-Bromo-5-methoxypyridine-4-boronic acid” is a boronic acid derivative . It is commonly used in Suzuki coupling reactions as a boronic acid source. The compound has a molecular formula of C7H8BBrNO3 and a molar mass of 253.87 g/mol.

Synthesis Analysis

The compound is commonly used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BBrNO3. The InChI Key for the compound is ISDFOFZTZUILPE-UHFFFAOYSA-N .

Chemical Reactions Analysis

As mentioned earlier, “this compound” is used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Wissenschaftliche Forschungsanwendungen

Reversible Formation of Planar Chiral Structures

Boronic acids are used in the reversible formation of planar chiral structures, showcasing their role in supramolecular chemistry. For instance, a study describes the synthesis and structural characterization of a planar chiral ferrocenylboroxine, demonstrating significant redox communication between ferrocenyl moieties and the potential for complex formation with Lewis bases (Thilagar et al., 2011).

Ring Contraction in Organic Synthesis

Boronic acids facilitate ring contraction reactions, transforming piperidines into pyrrolidines through a mechanism involving intermediate bicyclic aziridinium ions. This process exemplifies their utility in generating novel organic structures (Tehrani et al., 2000).

Structural and Computational Studies

Structural analysis of boronic acid derivatives, such as 3-bromophenylboronic acid, involves experimental techniques (FT-IR, FT-Raman, NMR, UV-Vis) and computational methods (DFT). These studies contribute to understanding the physicochemical properties and potential applications of boronic acid compounds in materials science and sensor technology (Karabacak et al., 2014).

Assembly of Hydrogen-Bonded Architectures

Boronic acids participate in the assembly of complex hydrogen-bonded structures, which can include cyclophane-type motifs. This capability is crucial for designing new materials and understanding the organizing role of water molecules in molecular assemblies (Rodríguez-Cuamatzi et al., 2009).

Synthesis of Disubstituted Pyridines and Pyridones

Boronic acids are pivotal in synthesizing disubstituted pyridines and pyridones, demonstrating their versatility in organic synthesis. The processes involve Suzuki reactions and can lead to a variety of compounds with potential pharmaceutical applications (Sutherland & Gallagher, 2003).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .

Biochemische Analyse

Biochemical Properties

3-Bromo-5-methoxypyridine-4-boronic acid can participate in various biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the boronic acid group in the molecule .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

(3-bromo-5-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFBQMTJUAUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678196 | |

| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-45-1 | |

| Record name | (3-Bromo-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

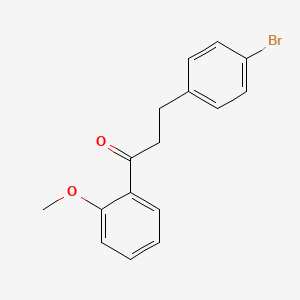

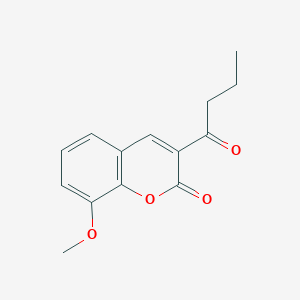

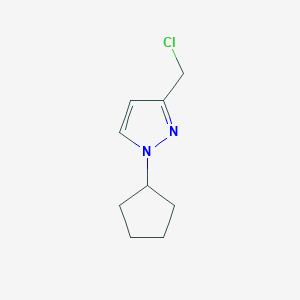

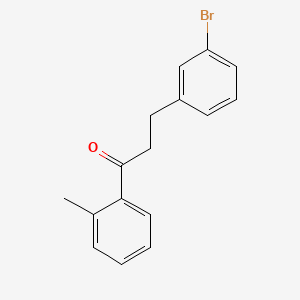

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)

![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)